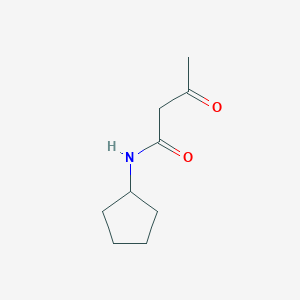

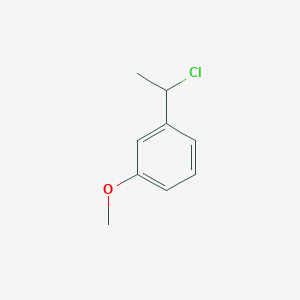

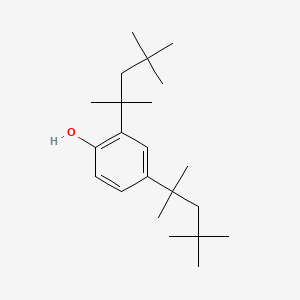

![molecular formula C6H8O2 B3054159 7-Oxabicyclo[2.2.1]heptan-2-one CAS No. 58564-88-8](/img/structure/B3054159.png)

7-Oxabicyclo[2.2.1]heptan-2-one

Descripción general

Descripción

7-Oxabicyclo[2.2.1]heptan-2-one, also known as 1,4-Epoxycyclohexane, is a chemical compound with the molecular formula C6H10O . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-one involves several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptan-2-one can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptan-2-one is involved in various reactions that permit a high chemodiversity in organic chemistry. Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptan-2-one has a molecular weight of 98.1430 . It has a boiling point of 119 °C/713 mmHg and a density of 0.968 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

7-Oxabicyclo[2.2.1]heptan-2-one is used in the synthesis of its derivatives. These derivatives are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

Preparation of Polymers

Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .

Radical-Induced Alkene Polymerizations

2-Methylidene-7-oxanorbornane, a derivative of 7-oxabicyclo[2.2.1]heptan-2-one, has been used in radical-induced alkene polymerizations .

Bioactive Compounds

7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive .

Herbicides

Analogues of 7-oxanorbornane derivatives have been found to be effective as herbicides .

Investigation of Reductive Reactions of Ketones

7-Oxabicyclo[2.2.1]heptan-2-one was employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-oxabicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-4-1-2-6(5)8-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPQJUYTXIJMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CC1O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483066 | |

| Record name | 7-Oxabicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[2.2.1]heptan-2-one | |

CAS RN |

58564-88-8 | |

| Record name | 7-Oxabicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxabicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 7-Oxabicyclo[2.2.1]heptan-2-one?

A1: The molecular formula of 7-Oxabicyclo[2.2.1]heptan-2-one is C7H8O2, and its molecular weight is 124.14 g/mol.

Q2: How can 7-Oxabicyclo[2.2.1]heptan-2-one be synthesized?

A2: A common synthesis route involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, followed by hydrolysis, Curtius rearrangement, and final hydrolysis of the resulting isocyanate.

Q3: Are there alternative synthetic routes to obtain enantiomerically pure forms?

A3: Yes, enantiomerically pure forms can be obtained through chiral resolution. For example, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one can be resolved by esterification with (S)-(+)-mandelic acid, separation of the diastereomeric esters, and subsequent saponification and oxidation. Another approach utilizes chiral auxiliaries like (1S)- or (1R)-camphanate in the Diels-Alder reaction with furan.

Q4: What spectroscopic data is available for characterizing 7-Oxabicyclo[2.2.1]heptan-2-one?

A4: Photoelectron spectroscopy (PES) has been used to investigate the electronic interactions between the oxygen lone-pair orbitals of the ether bridge and α,β-unsaturated ketone functions in derivatives of 7-Oxabicyclo[2.2.1]heptan-2-one. 1H NMR spectroscopy, particularly Mosher's method, has also been employed to confirm the absolute configurations of enantiomers.

Q5: Why is 7-Oxabicyclo[2.2.1]heptan-2-one considered a valuable building block in organic synthesis?

A5: 7-Oxabicyclo[2.2.1]heptan-2-one derivatives, often referred to as "naked sugars," serve as versatile intermediates for synthesizing various natural products. Their rigid bicyclic structure and defined stereochemistry allow for controlled introduction of substituents and functional groups, enabling access to diverse carbohydrate derivatives and other complex molecules.

Q6: What types of reactions can be performed with 7-Oxabicyclo[2.2.1]heptan-2-one and its derivatives?

A6: Numerous reactions are possible, including:

- Nucleophilic additions: The carbonyl group readily undergoes reactions with nucleophiles, including Grignard reagents, enabling the introduction of various side chains.

- Reductions: The carbonyl group can be reduced stereoselectively to the corresponding alcohol using various reducing agents. For instance, Diisobutylaluminium hydride (DIBAH) has been used for the stereoselective reduction of a 5,6-epoxy derivative.

- Ring-opening reactions: The oxa (oxygen-containing) bridge can be opened under specific conditions, providing access to substituted cyclohexane derivatives.

- Ring expansions: Reactions with diazomethane can lead to one-carbon ring expansion, the regioselectivity of which is influenced by substituents.

- Baeyer-Villiger oxidations: These reactions lead to ring expansion with the introduction of an oxygen atom, and the regioselectivity can be affected by substituents.

- C-Glycosidation: Radical C-glycosidation reactions allow for the formation of C-glycosides, important analogues of natural O-glycosides.

Q7: What are some examples of natural products synthesized using 7-Oxabicyclo[2.2.1]heptan-2-one as a starting material?

A7: 7-Oxabicyclo[2.2.1]heptan-2-one derivatives have been employed in the synthesis of diverse natural products, including:

- Carbohydrates: Various D- and L-hexoses, octoses, and branched carbohydrates like calditoses and calditols.

- Terpenoids: Building blocks for eudesmanes, agarofurans, and norcarotenoids.

- Nonactic Acid Derivatives: Precursors for the synthesis of nonactin, a macrotetrolide antibiotic.

- Polypropionate Fragments: Building blocks for complex natural products containing multiple stereocenters.

- C-Linked Imino Disaccharides: Analogues of natural disaccharides with a carbon linkage between the sugar units.

- Polyhydroxylated Quinolizidines: Nitrogen-containing heterocycles with potential biological activities.

Q8: How does the stereochemistry of 7-Oxabicyclo[2.2.1]heptan-2-one derivatives influence their reactivity?

A8: The rigid bicyclic structure enforces a high degree of stereoselectivity in many reactions. For instance, nucleophilic additions to the carbonyl group typically occur from the less hindered exo-face, leading to the preferential formation of endo products.

Q9: What factors influence the regioselectivity of ring-opening and ring-expansion reactions?

A9: Substituents on the bicyclic ring system can significantly impact regioselectivity:

- Ring expansions with diazomethane: Electron-donating substituents tend to favor ring expansion at the carbon adjacent to the oxygen bridge, while electron-withdrawing groups can direct the expansion to the carbonyl carbon.

- Baeyer-Villiger oxidations: The migration aptitude of substituents plays a crucial role in determining the regiochemical outcome. Generally, acyl groups migrate preferentially over alkyl groups, and electron-withdrawing substituents on the migrating group can further enhance this preference.

Q10: How can the stereochemistry of reactions involving 7-Oxabicyclo[2.2.1]heptan-2-one derivatives be controlled?

A10: Controlling the stereochemistry often involves:

- Choice of reagents and reaction conditions: For example, different reducing agents can lead to different diastereomers of the corresponding alcohol.

- Use of chiral auxiliaries: These can be incorporated into the starting materials to direct the stereochemistry of subsequent reactions.

Q11: What is a “naked sugar” and what advantages do they offer in synthesis?

A11: "Naked sugars" are simplified carbohydrate derivatives, like those derived from 7-Oxabicyclo[2.2.1]heptan-2-one, lacking the extensive hydroxyl protection/deprotection steps often required in traditional carbohydrate chemistry. This simplifies synthetic routes and allows direct functionalization at specific positions, increasing efficiency and stereochemical control.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

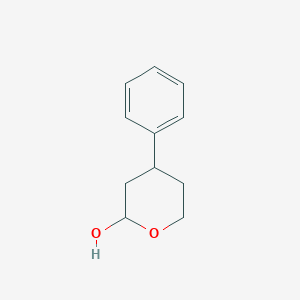

![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)

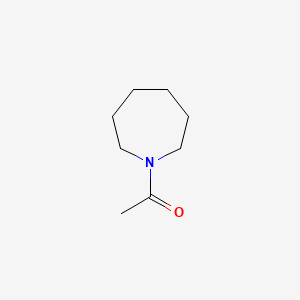

![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)